Dexamethasone 21-methanesulfonate
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNWRUJPJUBMHC-HOGMHMTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945322 | |
| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-22-7 | |
| Record name | Dexamethasone 21-mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone 21-methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXAMETHASONE 21-METHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9S11FMA79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies of Dexamethasone 21 Methanesulfonate
Chemical Synthesis of Dexamethasone (B1670325) 21-Methanesulfonate
The synthesis of dexamethasone 21-methanesulfonate is a critical first step for many conjugation strategies. This process involves the activation of the 21-hydroxyl group of dexamethasone, making it more susceptible to nucleophilic attack.
Activation of the 21-Hydroxyl Group with Methanesulfonyl Chloride
The most common method for synthesizing this compound involves the reaction of dexamethasone with methanesulfonyl chloride. orgsyn.org The 21-hydroxyl group of dexamethasone is the most sterically accessible and reactive of its three hydroxyl groups, making it the preferred site for modification. nih.gov In this reaction, the hydroxyl group at the C21 position attacks the highly electrophilic sulfur atom of methanesulfonyl chloride. This results in the formation of a mesylate ester, this compound, and hydrochloric acid as a byproduct. The methanesulfonate (B1217627) group is an excellent leaving group, thus activating the 21-position for subsequent nucleophilic substitution reactions. nih.gov This enhanced reactivity is fundamental to the conjugation chemistries discussed below.
Conjugation Chemistries Utilizing this compound
The activated 21-position of this compound allows for its conjugation to a wide array of molecules, including polymers, peptides, and other therapeutic agents. These conjugation strategies are employed to enhance drug delivery, improve solubility, and create targeted therapeutic systems.
2-Iminothiolane (Traut's Reagent) Chemistry for Amine Conjugation
Traut's reagent, or 2-iminothiolane, is a cyclic thioimidate compound used to introduce sulfhydryl (-SH) groups into molecules by reacting with primary amines. nih.govthermofisher.com This chemistry is particularly useful for conjugating dexamethasone to amine-containing carriers. nih.gov The process typically involves a one-pot reaction where Traut's reagent reacts with a primary amine on a carrier molecule (e.g., a polyamine like spermine (B22157) or a polymer like polyethylenimine) to form a reactive thiolate anion. nih.govthermofisher.com This thiolate then readily reacts with the mesylate group of this compound, forming a stable thioether bond and linking the dexamethasone to the carrier. nih.gov
This method has been successfully used to create cationic dexamethasone conjugates for applications such as gene delivery. nih.gov For instance, dexamethasone-polyethylenimine (PEI) conjugates synthesized via Traut's reagent chemistry have shown enhanced transfection efficiency compared to their non-conjugated counterparts. nih.gov The degree of dexamethasone substitution can be controlled, influencing the physicochemical properties of the resulting conjugate, such as particle size and zeta potential. nih.gov
| Carrier Polymer | Dexamethasone Conjugate | Application | Key Findings |
| Polyethylenimine (PEI) | DEX-PEI2k | Gene delivery to glioblastoma cells | More effective tumor size reduction compared to control. researchgate.net |
| Polypropylenimines (PPI) | DEX-PPI | Gene delivery | Increased transfection by 1.3–1.6 times and reduced cytotoxicity by 2–5 times. researchgate.net |
| Polyallylamines | DEX-Polyallylamine | Nuclear delivery of plasmid DNA | Modification with dexamethasone significantly reduced cytotoxicity. nih.gov |
| Polyamidoamine (PAMAM) | DEX-PAMAM | Gene carrier for nuclear translocation | Transfection efficiency was 10 times higher than for PAMAM or PEI alone. nih.gov |
Carbodiimide (B86325) Chemistry for Dexamethasone Conjugates
Carbodiimide chemistry is a widely used method for forming amide or ester bonds. nih.govthermofisher.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) are used to activate carboxyl groups, which can then react with primary amines to form amide bonds. nih.govcreative-proteomics.com While this method does not directly utilize this compound, it is a crucial technique for creating dexamethasone conjugates. nih.gov
To employ carbodiimide chemistry, the hydroxyl group of dexamethasone is first functionalized with a carboxyl group, for example, by using succinic anhydride. mdpi.com The resulting carboxylated dexamethasone can then be activated by a carbodiimide and subsequently conjugated to an amine-containing polymer or molecule. nih.govmdpi.com This approach has been used to synthesize a variety of dexamethasone-polymer conjugates, including those with polyethylene (B3416737) glycol (PEG) and polyamidoamine (PAMAM) dendrimers. nih.gov Additives like N-hydroxysuccinimide (NHS) are often included to improve reaction yields and minimize side reactions. nih.gov
Solid-Phase Synthesis Techniques for Dexamethasone Conjugates
Solid-phase synthesis offers an efficient method for the preparation of complex conjugates, such as peptoid-dexamethasone conjugates. acs.org This technique involves attaching a starting molecule to a solid support (resin) and then sequentially adding building blocks to construct the desired conjugate. acs.orgresearchgate.net
In the synthesis of cyclic and linear peptoid-dexamethasone conjugates, a resin is first functionalized with a linker that has two orthogonal protecting groups. acs.org One group is removed to allow for the stepwise synthesis of the peptoid chain, while the other is used for the attachment of a dexamethasone derivative. acs.org This methodical approach allows for precise control over the sequence and structure of the final conjugate. After the synthesis is complete, the conjugate is cleaved from the resin. This technique has been instrumental in creating libraries of conjugates for systematic studies, such as evaluating cell permeability. acs.org
Reversible Addition Fragmentation-Chain Transfer (RAFT) Polymerization Applications
Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. wikipedia.orgnih.gov This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization process. wikipedia.org
In the context of dexamethasone, RAFT polymerization can be used to create well-defined polymer-dexamethasone conjugates. nih.gov For instance, a dexamethasone-containing monomer can be synthesized and then copolymerized with other monomers using RAFT to produce block copolymers. nih.gov These amphiphilic block copolymers can self-assemble into nanoparticles or micelles, which can serve as drug delivery vehicles. nih.govnih.gov The RAFT process offers excellent control over the final polymer structure, which is crucial for optimizing the drug release profile and other properties of the delivery system. nih.govrsc.org For example, dexamethasone-(hydroxypropyl)methacrylamide conjugates synthesized by RAFT have demonstrated a pH-dependent release of dexamethasone, highlighting the precise control afforded by this technique. nih.gov
Click Reactions in Dexamethasone Conjugate Synthesis
Click chemistry has emerged as a powerful and efficient strategy for the synthesis of complex molecules, characterized by high yields, specificity, mild reaction conditions, and the generation of inoffensive byproducts. nih.govbiochempeg.com These attributes make it an ideal methodology for bioconjugation, particularly in the development of drug delivery systems where precise control over molecular architecture is crucial. nih.govmdpi.com In the context of dexamethasone, click reactions, especially the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are frequently employed to covalently link the steroid to various carriers, such as polymers, to enhance its therapeutic profile. nih.govnih.gov
The general approach involves functionalizing dexamethasone and a carrier molecule with complementary reactive groups—typically an alkyne and an azide (B81097). nih.govnih.gov The 21-hydroxyl group of dexamethasone is the most suitable and reactive site for such modifications without compromising the steroid's intrinsic anti-inflammatory activity. nih.gov A common synthetic route begins with the conversion of dexamethasone to this compound (also known as dexamethasone-21-mesylate). This intermediate serves as an excellent leaving group for subsequent nucleophilic substitution. nih.govnih.gov
To prepare dexamethasone for a click reaction, dexamethasone-21-mesylate is reacted with a molecule containing both a nucleophile and an alkyne group, such as propargylamine. nih.gov This reaction yields an alkyne-functionalized dexamethasone derivative. nih.gov This derivatized steroid is then ready to be "clicked" onto a carrier molecule that has been functionalized with an azide group (N₃). nih.gov
The CuAAC reaction itself is typically catalyzed by a copper(I) species. nih.gov This can be generated in situ by the reduction of a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), using a reducing agent such as sodium ascorbate. nih.gov Alternatively, specific copper(II) complexes can be used directly. nih.gov The reaction results in the formation of a stable triazole ring, which covalently links the dexamethasone to the carrier. mdpi.com
Researchers have utilized this methodology to create various dexamethasone conjugates with tailored properties. For example, polyethylene glycol (PEG) has been conjugated to dexamethasone using this approach to create novel drug-polymer conjugates for the treatment of rheumatoid arthritis. nih.govnih.gov In one study, an alkyne-dexamethasone derivative was conjugated to an azide-functionalized PEG-polylactic acid copolymer, demonstrating the utility of this method for creating advanced drug delivery vehicles. nih.gov These systems can be designed to improve drug solubility, prolong circulation time, and achieve targeted delivery to specific tissues, such as inflamed joints or cell nuclei. nih.govnih.gov
The table below summarizes a representative click reaction for synthesizing a dexamethasone conjugate.
| Reactant 1 | Reactant 2 | Catalyst System | Key Bond Formed | Resulting Conjugate Example |
|---|---|---|---|---|
| Alkyne-Dexamethasone Derivative | Azide-Functionalized Polymer (e.g., N₃-PEG) | CuSO₄ / Sodium Ascorbate or Cu(II)-PMDETA Complex | 1,2,3-Triazole Linkage | PEG-Dexamethasone Conjugate |
The key components and conditions involved in this synthetic strategy are detailed in the following table.
| Component | Role / Description | Example |
|---|---|---|
| Dexamethasone Intermediate | Activated form of dexamethasone for derivatization. | This compound (DEX-21-mesylate) |
| Alkyne Functionalization Agent | Introduces the alkyne group onto the dexamethasone molecule. | Propargylamine |
| Carrier Molecule | A polymer or other macromolecule to be conjugated with dexamethasone. | Polyethylene glycol (PEG), PEG-polylactic acid copolymer |
| Click Reaction Type | The specific cycloaddition reaction used for conjugation. | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst | Facilitates the cycloaddition reaction. | Copper(II) sulfate (CuSO₄) with a reducing agent |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) catalytic species. | Sodium ascorbate |
Molecular Interactions and Receptor Binding Dynamics of Dexamethasone 21 Methanesulfonate
Glucocorticoid Receptor (GR) Affinity and Binding Characteristics
Dexamethasone (B1670325) 21-methanesulfonate (also referred to as dexamethasone mesylate or Dex-Mes) is distinguished by its ability to form a stable, covalent bond with the glucocorticoid receptor, acting as a powerful research tool.
Interaction with Glucocorticoid Receptors as an Affinity Label
Dexamethasone 21-methanesulfonate serves as an efficient electrophilic affinity label for glucocorticoid receptors. nih.gov This means it chemically reacts with and covalently attaches to the receptor, a process that is key to its utility in receptor studies. This stable linkage allows for the identification and characterization of the receptor protein. For instance, using a radiolabeled version, [3H]this compound, researchers have successfully identified a specifically labeled protein on gels corresponding to the molecular weight of the glucocorticoid receptor, confirming its identity as an affinity label. nih.govpnas.org This covalent labeling has been demonstrated in various cell systems, including rat hepatoma tissue culture cells and mouse lymphoma cells. nih.govnih.gov The covalent bond formation is believed to be responsible for its long-term antiglucocorticoid activity. nih.gov
Comparative Binding Efficiency with Other Steroids
This compound has demonstrated a higher efficiency in competing for dexamethasone binding to glucocorticoid receptors when compared to other steroid derivatives like cortisol 21-methanesulfonate (cortisol-Mes). nih.govnih.gov While it displays a lower reversible binding affinity than its parent compound, dexamethasone, its irreversible covalent binding makes direct comparison complex. nih.gov The irreversible nature of its interaction means it can exert prolonged effects at lower concentrations than reversible competitors. nih.govnih.gov Studies have shown that this compound is more potent in producing long-term antiglucocorticoid effects than cortisol-Mes. nih.gov
Table 1: Comparative Properties of Glucocorticoid Receptor Ligands
| Compound | Binding Nature | Key Characteristic | Relative Potency |
|---|---|---|---|
| Dexamethasone | Non-covalent (Reversible) | High-affinity agonist | High |
| This compound | Covalent (Irreversible) | Affinity label, antiglucocorticoid with partial agonist activity | More efficient than cortisol-Mes in competition for receptor binding |
| Cortisol 21-methanesulfonate | Covalent (Irreversible) | Long-term antiglucocorticoid | Less efficient than this compound |
| Dexamethasone 21-acetate | Non-covalent (Reversible) | Synthetic agonist | Higher than corticosterone (B1669441) in depleting cytosol receptors |
| Corticosterone | Non-covalent (Reversible) | Natural glucocorticoid | Lower than Dexamethasone 21-acetate in depleting cytosol receptors |
Identification of Specific Receptor Binding Sites (e.g., Cys-656)
The covalent interaction of this compound has enabled the mapping of the steroid-binding pocket of the glucocorticoid receptor. Through affinity labeling studies, a specific cysteine residue within the receptor's steroid-binding domain has been identified as the site of covalent attachment. This interaction suggests that a cysteine sulfhydryl (SH) group is the nucleophile that attacks the methanesulfonate (B1217627) group. nih.gov
Nucleic Acid Interaction Studies
The binding of this compound to the glucocorticoid receptor induces conformational changes that affect the receptor's ability to interact with DNA and regulate gene expression.
Modeling Interactions with DNA Sequences (e.g., d(TGTTCT)2 CORE sequence)
The glucocorticoid receptor, when bound by a ligand, translocates to the nucleus and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) to modulate gene transcription. nih.gov The canonical GRE consensus sequence is often represented as 5'-AGAACAnnnTGTTCT-3', where the TGTTCT motif is a crucial half-site. mdpi.com Molecular dynamics simulations have been used to investigate the interaction between the GR-ligand complex and DNA. nih.govbiorxiv.org These computational models show that the GR's DNA-binding domain recognizes the shape and chemical features of the DNA's major groove. nih.gov Even when covalently bound to this compound, the receptor-steroid complex retains its ability to bind to these specific DNA regions. nih.gov
Influence on Hormone-Responsive Element (HRE) Interaction
The formation of the covalent complex between the glucocorticoid receptor and this compound has profound effects on its interaction with hormone-responsive elements. This complex largely acts as an antagonist, preventing the transcriptional activation typically initiated by agonist-bound receptors. nih.gov Studies have shown that the covalent receptor-steroid complexes bind to the same DNA regions within the long terminal repeat of murine mammary tumor virus as non-covalent agonist complexes. nih.gov However, the nuclear binding of the covalent complex is less efficient, reaching about 50% of the level seen with dexamethasone-bound receptors. nih.gov This altered interaction at the HRE level is the basis for the compound's potent and irreversible antiglucocorticoid effects, as it occupies the binding sites without initiating the full cascade of gene transcription. nih.gov
Pharmacological Mechanisms and Cellular Pathway Modulation by Dexamethasone 21 Methanesulfonate
Modulation of Gene Expression and Nuclear Translocation
Dexamethasone (B1670325) 21-methanesulfonate, a synthetic glucocorticoid, exerts profound effects on cellular function by modulating gene expression. This process is initiated by its interaction with specific intracellular receptors and subsequent translocation into the nucleus.
Glucocorticoid Receptor-Mediated Nuclear Transport
The cellular mechanism of Dexamethasone 21-methanesulfonate begins with its passive diffusion across the cell membrane due to its lipophilic nature. patsnap.com In the cytoplasm, it binds with high affinity to the glucocorticoid receptor (GR), which is part of the nuclear receptor superfamily. patsnap.com This binding event triggers a conformational change in the GR, causing it to activate and dissociate from a complex of heat shock proteins. The activated ligand-receptor complex then translocates from the cytoplasm into the cell nucleus. patsnap.com
Once inside the nucleus, the complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. patsnap.com This interaction can either activate (transactivate) or repress (transrepress) the transcription of these genes, leading to a cascade of downstream effects that constitute the compound's pharmacological actions. patsnap.com
Affinity labeling studies using [3H]dexamethasone 21-mesylate have been instrumental in characterizing the glucocorticoid receptor itself. In S49 mouse lymphoma cells, this technique identified the molecular weight of the wild-type receptor as 97 kDa. nih.gov The same study revealed that in certain mutant cell lines (nuclear transfer increased, or nti), the receptor's molecular weight was found to be 48 kDa, and this smaller form was resistant to digestion by chymotrypsin (B1334515), unlike the wild-type receptor. nih.gov These findings demonstrate the utility of this compound as a tool for probing the molecular structure of the GR.
| Cell Type | Receptor Molecular Weight (kDa) | Receptor Fragments (kDa) | Notes |
| Wild Type S49 | 97 | 40 (after chymotrypsin digestion) | The 97 kDa receptor is susceptible to chymotrypsin. nih.gov |
| nt- Mutant S49 | 97 | 18 | Nuclear transfer decreased mutants. nih.gov |
| nti Mutant S49 | 48 | 40, 18 | Nuclear transfer increased mutants; the 48 kDa receptor is resistant to chymotrypsin. nih.gov |
Enhancement of Transgene Expression through Conjugation
Dexamethasone has been shown to transiently enhance the expression of therapeutic genes delivered by adeno-associated virus (AAV) vectors, particularly in liver-targeted gene therapy. eurekalert.orgnih.gov Studies in mice have demonstrated that administering dexamethasone, even at late time points after the initial AAV vector injection, can lead to a transient increase in transgene expression. eurekalert.orgnih.gov This effect was observed with different doses of AAV vectors and was not dependent on the specific timing or duration of the dexamethasone treatment after the AAV administration. nih.gov However, this enhancement was not consistently observed across all species, as a similar effect was not seen in hemophilia B dogs treated a year after AAV injection. nih.gov
The mechanism for this enhancement may involve the suppression of inflammatory responses in the AAV-transduced liver. nih.gov Furthermore, the 21-hydroxyl group of dexamethasone, which is the site of modification in this compound, is an ideal position for creating conjugates for gene delivery. nih.gov For instance, this compound has been used in a one-pot reaction with the polyamine spermine (B22157) to create a cationic dexamethasone conjugate designed specifically for gene delivery, leveraging its ability to navigate to the cell nucleus. nih.gov
Effects on Specific Gene Expression (e.g., dynorphin (B1627789) A)
The interaction of the Dexamethasone-GR complex with GREs leads to specific changes in the expression of various genes. A notable example is its effect on the gene for prodynorphin (PDYN), a precursor to the opioid peptide dynorphin A. In studies involving adrenalectomized rats, which removes the body's natural source of glucocorticoids, there was a time-dependent decrease in both dynorphin A peptide levels and PDYN mRNA abundance in the hippocampus. nih.gov Administration of dexamethasone reversed this attenuation, restoring the expression of the PDYN gene. nih.gov This finding suggests a selective, permissive role for glucocorticoids in the expression of the prodynorphin gene. nih.gov
Beyond dynorphin, dexamethasone modulates a wide array of genes, as summarized in the table below.
| Gene/Protein Category | Specific Examples | Effect of Dexamethasone | Primary Mechanism |
| Pro-inflammatory Cytokines | TNF-α, IL-1, IL-6 | Downregulation | GR-mediated transrepression of inflammatory transcription factors. patsnap.com |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Suppression | GR-mediated suppression of protein synthesis. nih.gov |
| Anti-inflammatory Proteins | Lipocortin-1 (Annexin A1) | Upregulation | GR-mediated transactivation. patsnap.com |
| Opioid Peptides | Prodynorphin (PDYN) | Upregulation/Restoration | Reverses adrenalectomy-induced decrease in PDYN mRNA. nih.gov |
| Cell Proliferation & Apoptosis | c-Myc, Bcl2 | Downregulation | Inhibition of cancer cell proliferation markers. mdpi.com |
| Cleaved caspase 3 | Upregulation | Promotion of apoptosis. mdpi.com | |
| Drug Metabolism | CYP3A4 | Biphasic Induction | Low concentrations: GR-mediated expression of PXR. High concentrations: Direct activation of PXR. nih.gov |
Anti-Inflammatory Mechanisms via this compound Conjugates
Dexamethasone is a potent anti-inflammatory agent, and its activity is realized through both genomic and non-genomic mechanisms once delivered to the target site by conjugates. nih.gov The primary anti-inflammatory effects are genomic, occurring after the GR-ligand complex binds to DNA. nih.gov
This binding leads to the suppression of multiple pro-inflammatory pathways. The synthesis of inflammatory mediators such as prostaglandins (B1171923), thromboxanes, and leukotrienes is inhibited. nih.gov This is achieved, in part, by upregulating anti-inflammatory proteins like lipocortin-1, which in turn inhibits phospholipase A2, an enzyme critical for producing arachidonic acid, the precursor to prostaglandins and leukotrienes. patsnap.com
Furthermore, the GR complex directly suppresses the production of key pro-inflammatory proteins. This includes a range of cytokines like interleukins, tumor necrosis factors, and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov By downregulating the expression of genes that code for these molecules, dexamethasone effectively reduces the recruitment and activation of immune cells at inflammatory sites. patsnap.com
The 21-hydroxyl group of dexamethasone is not directly involved in its anti-inflammatory activity, making it the most suitable site for modification to create conjugates. nih.gov This allows this compound to be used as a prodrug or linked to targeting moieties, enabling the controlled release and targeted delivery of the active dexamethasone molecule to inflamed tissues, potentially enhancing its efficacy and reducing systemic side effects. researchgate.net
Anti-Tumor Mechanisms via this compound Conjugates
Dexamethasone possesses direct anti-tumor activities, particularly in hematological cancers like multiple myeloma and acute lymphocytic leukemia, and has also shown effects on solid tumors such as prostate cancer. johnshopkins.edu Conjugates of this compound can be designed to leverage these mechanisms for cancer therapy.
The anti-tumor effects are multifaceted. High-dose dexamethasone has been shown to inhibit tumor progression by decreasing the expression of cell proliferation markers like Ki67 and c-Myc, and the anti-apoptotic marker Bcl2. mdpi.com Concurrently, it increases the expression of pro-apoptotic markers like cleaved caspase 3, effectively promoting cancer cell death. mdpi.com In myeloma cells, dexamethasone is known to upregulate the BCL2L11 gene, which encodes the pro-apoptotic protein BIM, a critical factor for inducing apoptosis. researchgate.net
Studies using Dexamethasone 21-mesylate as an antagonist have provided further insight. In a murine cell line containing mouse mammary tumor virus (MMTV) long terminal repeat, the covalent binding of Dexamethasone 21-mesylate to the glucocorticoid receptor created an antagonist complex. nih.govnih.gov This complex, while able to bind to purified LTR DNA, was unable to stimulate transcription in the context of chromatin in living cells. nih.gov It failed to induce the necessary changes in chromatin structure (DNase I hypersensitivity) and blocked the transcription activation that would normally be induced by an agonist like dexamethasone. nih.gov This antagonist action highlights the critical nature of the ligand's interaction with the receptor in determining the downstream transcriptional outcome.
Preclinical Efficacy and Comparative Studies of Dexamethasone 21 Methanesulfonate Conjugates
Efficacy in Gene Delivery Systems
The conjugation of dexamethasone (B1670325) to gene delivery vectors is a strategic approach to improve their efficacy. Dexamethasone can facilitate the nuclear entry of the genetic material through its interaction with the glucocorticoid receptor, which then translocates to the nucleus. Dexamethasone 21-methanesulfonate is a key reactant in creating these advanced delivery systems nih.gov.
Studies have demonstrated that conjugating dexamethasone to non-viral vectors can significantly enhance gene transfection efficiency in various cell lines. For instance, dexamethasone conjugated to polypropylenimine (PPI) dendrimers has been shown to improve gene delivery in Neuro2A cells nih.gov.
In one study, the 21-hydroxyl group of dexamethasone was modified with methanesulfonyl chloride to create dexamethasone-mesylate, which was then conjugated to fourth and fifth-generation PPIs (PPIG4 and PPIG5) nih.gov. While the addition of dexamethasone to PPIG4 did not improve transfection, its conjugation to PPIG5 enhanced transfection at a carrier-to-DNA weight ratio of one. Specifically, 5% and 10% dexamethasone grafting resulted in a 1.3-fold and 1.6-fold increase in transfection efficiency, respectively nih.gov.
Similarly, the preincubation of cells with dexamethasone has been shown to enhance the transfection efficiency of polymeric carriers like polyethylenimine (PEI) and polyamidoamine (PAMAM) dendrimers . This enhancement is attributed to the glucocorticoid's ability to facilitate the transport of genetic material to the nucleus . While specific studies on this compound conjugates in HEK293 and HepG2 cells are limited, the general principle of dexamethasone-mediated enhancement of gene delivery is well-established in commonly used cell lines like HEK293 researchgate.net.
Table 1: In vitro Transfection Efficiency of Dexamethasone-Conjugated PPI in Neuro2A Cells
| Vector | Dexamethasone Grafting (%) | Carrier/DNA Ratio (w/w) | Fold Increase in Transfection |
|---|---|---|---|
| PPIG5-Dexa | 5 | 1 | 1.3 |
| PPIG5-Dexa | 10 | 1 | 1.6 |
The enhanced transfection efficiency observed with dexamethasone conjugates directly correlates with improved plasmid DNA delivery to the cell nucleus. The mechanism involves the dexamethasone moiety of the conjugate binding to the cytosolic glucocorticoid receptor. This complex is then actively transported into the nucleus, carrying the plasmid DNA along with it nih.gov. This targeted delivery strategy overcomes one of the major barriers in gene therapy: the efficient translocation of plasmid DNA into the nucleus for transcription. The use of dexamethasone-mesylate to create these conjugates is a key step in developing more effective non-viral vectors for plasmid DNA delivery researchgate.net.
The utility of dexamethasone conjugates extends to the delivery of other nucleic acids, such as small interfering RNA (siRNA). A study investigating the delivery of macrophage migration inhibitory factor (MIF) siRNA using a dexamethasone-polyethylenimine (DEXA-PEI) conjugate demonstrated effective delivery to the nucleus nih.gov. This conjugate was shown to limit acute lung inflammation by effectively delivering the siRNA and downregulating the target mRNA. These findings suggest that DEXA-PEI acts as an efficient carrier for siRNA, facilitating its transport into the nucleus where it can exert its gene-silencing effects nih.gov.
Anti-Inflammatory Efficacy in vivo Models (e.g., Adjuvant-Induced Arthritis in Rats)
Dexamethasone is a potent anti-inflammatory agent, and its efficacy in animal models of arthritis is well-documented. In studies using the adjuvant-induced arthritis (AIA) model in rats, dexamethasone has been shown to significantly reduce inflammation and protect cartilage slarc.org.cn. While these studies often use dexamethasone itself, the development of dexamethasone conjugates, synthesized via this compound, aims to improve its therapeutic index by targeting the drug to inflamed tissues nih.gov.
In a collagen-induced arthritis (CIA) model in Lewis rats, the pharmacokinetics and pharmacodynamics of dexamethasone have been extensively studied nih.govnih.gov. These studies provide a baseline for evaluating the enhanced efficacy of targeted dexamethasone delivery systems. For example, treatment with dexamethasone in a CIA rat model was found to inhibit the expression of various matrix metalloproteinases (MMPs), which are involved in cartilage destruction slarc.org.cn. Another study using a Freund's adjuvant-induced arthritis model in rats showed that dexamethasone treatment could reduce paw edema and mechanical allodynia scielo.br.
Table 2: Effect of Dexamethasone on Inflammatory Markers in Collagen-Induced Arthritis in Rats
| Treatment | Effect on Cartilage | Effect on MMPs (mRNA levels) | Effect on Paw Edema |
|---|---|---|---|
| Dexamethasone | Inhibited destruction | Decreased MMP-9, MMP-13, ADAMTS-4, ADAMTS-5 | Reduced |
Anti-Tumor Efficacy in vivo Models (e.g., Mouse Colorectal Cancer, Glioblastoma Models)
The role of dexamethasone in cancer therapy is complex. It is used to manage side effects of chemotherapy and to reduce inflammation associated with tumors myeloma.orgcancer.gov. However, its direct anti-tumor effects are model-dependent.
In the context of colorectal cancer, a study on human colon cancer cell lines (HCT116 and HT29) showed that dexamethasone could inhibit hypoxia-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Dexamethasone treatment was found to inhibit cell migration and invasion under hypoxic conditions nih.govresearchgate.net. While in vivo studies specifically using this compound conjugates in mouse colorectal cancer models are not widely reported, these in vitro findings suggest a potential therapeutic application.
Table 3: Preclinical Anti-Tumor Effects of Dexamethasone
| Cancer Model | Cell Lines/Animal Model | Observed Effects of Dexamethasone |
|---|---|---|
| Colorectal Cancer | HCT116, HT29 (in vitro) | Inhibited hypoxia-induced cell migration and invasion |
| Glioblastoma | GL261 mouse model (in vivo) | Reduced tumor mass |
| Glioblastoma | U87 cells (in vitro) | Inhibited cell migration |
Advanced Drug Delivery Systems and Targeted Approaches Utilizing Dexamethasone 21 Methanesulfonate
Polymeric and Dendrimeric Conjugates for Enhanced Delivery
Polymeric and dendrimeric conjugates represent a promising strategy to improve the pharmacokinetic profile and target-site accumulation of dexamethasone (B1670325). These macromolecular carriers can be engineered to control the release of the drug, enhance its solubility, and facilitate its transport across biological barriers.
Poly(propyleneimine) (PPI) Dendrimer Conjugates
Poly(propyleneimine) (PPI) dendrimers are highly branched, cationic polymers that have garnered attention as non-viral vectors for gene delivery. Their defined structure and positively charged surface facilitate interaction with genetic material. The conjugation of dexamethasone to PPI dendrimers has been investigated as a means to create efficient and less toxic gene carriers. nih.govtandfonline.com
In these systems, the 21-hydroxyl group of dexamethasone is first activated through a reaction with methanesulfonyl chloride to form dexamethasone 21-methanesulfonate (Dexa-mesylate). nih.govnih.gov This activated form is then conjugated to the primary amine groups of PPI dendrimers, often with the aid of a linking agent like Traut's reagent. nih.govnih.govresearchgate.net Studies have explored the use of fourth and fifth-generation PPI dendrimers (PPIG4 and PPIG5) with varying percentages of dexamethasone conjugation (5%, 10%, and 20%). nih.govtandfonline.com
The resulting PPI-Dexa conjugates exhibit altered physicochemical properties compared to the unmodified dendrimers, including changes in zeta potential and particle size. nih.govtandfonline.com Research has shown that the conjugation of dexamethasone to PPIG5 dendrimers can enhance their transfection efficiency. Specifically, a 10% dexamethasone grafting to PPIG5 resulted in a 1.6-fold increase in transfection at a carrier to DNA weight ratio (C/P) of one. nih.govtandfonline.com Conversely, while the addition of dexamethasone to PPIG4 dendrimers did not improve their transfection capabilities, it did lead to a reduction in their cytotoxicity, particularly at C/P ratios of one and two. nih.govtandfonline.com
| PPI Generation | Dexamethasone Grafting (%) | Key Finding |
|---|---|---|
| PPIG4 | 5, 10, 20 | Improved cytotoxicity, especially at C/P ratios of 1 and 2, but no enhancement in transfection efficiency. nih.govtandfonline.com |
| PPIG5 | 5 | 1.3-fold enhancement in transfection at a C/P ratio of 1. nih.govtandfonline.com |
| PPIG5 | 10 | 1.6-fold enhancement in transfection at a C/P ratio of 1. nih.govtandfonline.com |
Polyethyleneimine (PEI) Conjugates (e.g., PEI2k)
Polyethyleneimine (PEI) is another cationic polymer widely investigated for gene delivery due to its ability to condense nucleic acids and facilitate endosomal escape. To enhance its performance and reduce its inherent cytotoxicity, researchers have conjugated dexamethasone to PEI. nih.govnih.gov
In one approach, dexamethasone was conjugated to low molecular weight PEI (2 kDa, PEI2k). nih.gov The resulting PEI-Dexa conjugate demonstrated superior transfection efficiency in H9C2 rat cardiomyocytes compared to both high molecular weight PEI (25 kDa) and the unmodified PEI2k, with the highest efficiency observed at a weight ratio of 8:1 (PEI-Dexa/DNA). nih.gov Furthermore, the cytotoxicity of the PEI-Dexa conjugate was lower than that of the 25 kDa PEI. nih.gov An interesting finding from this research was the anti-apoptotic effect of the PEI-Dexa conjugate. When transfected into H9C2 cells and subsequently treated with hydrogen peroxide, the conjugate was found to reduce caspase-3 activity and increase cell viability compared to PEI2k alone. nih.gov
In a separate study, dexamethasone was conjugated to linear PEI (25 kDa, LPEI25k). nih.gov The resulting LPEI-Dexa conjugate was evaluated as a gene carrier in various cell lines. Gel retardation assays indicated that LPEI-Dexa could completely retard plasmid DNA at a weight ratio of 0.75:1 (LPEI/pDNA). nih.gov The highest transfection efficiency for this conjugate was achieved at a 2:1 weight ratio (LPEI-Dexa/DNA), at which point the complex had a particle size of approximately 125 nm and a zeta potential of 35 mV. nih.gov This conjugate exhibited higher transfection efficiency than both unmodified LPEI and a commercially available transfection reagent, Lipofectamine 2000. nih.gov
Poly(amidoamine) (PAMAM) Dendrimer Conjugates
Poly(amidoamine) (PAMAM) dendrimers are a class of well-defined, monodisperse macromolecules that have been extensively explored as drug delivery vehicles. Their unique architecture, with a central core, repeating branching units, and a high density of surface functional groups, allows for the conjugation of multiple drug molecules.
Dexamethasone has been conjugated to PAMAM dendrimers to enhance its delivery and therapeutic effects. For instance, dexamethasone was conjugated to PAMAM dendrimers to investigate its potential for nuclear translocation. researchgate.net The resulting PAMAM-Dexamethasone (PAM-Dexa) conjugate, synthesized via a one-step reaction using Traut's reagent, was found to have a higher transfection efficiency than the parent PAMAM dendrimer. researchgate.net Notably, in the presence of serum, the transfection efficiency of PAM-Dexa was an order of magnitude higher than that of both PAMAM and PEI. researchgate.net Confocal microscopy studies revealed a greater accumulation of PAM-Dexa/DNA complexes within the nuclear region compared to PAMAM/DNA complexes, suggesting that the dexamethasone moiety facilitates nuclear entry. researchgate.net
In another application, PAMAM G3.5 and G4.5 dendrimers were used to prepare dexamethasone conjugates for retinal delivery. nih.gov The goal of this research was to develop a sustained-release formulation with enhanced ocular permeation. nih.gov The results indicated that the DEX-PAMAM conjugates were able to improve the ocular permeability and tissue levels of dexamethasone following subconjunctival injection. nih.gov
| PAMAM Generation | Application | Key Finding |
|---|---|---|
| Not Specified | Gene Delivery (Nuclear Translocation) | Higher transfection efficiency than PAMAM, especially in the presence of serum. Enhanced nuclear accumulation of DNA complexes. researchgate.net |
| G3.5 and G4.5 | Retinal Drug Delivery | Enhanced ocular permeability and tissue levels of dexamethasone after subconjunctival injection. nih.gov |
Nanocarrier-Based Delivery Systems
Nanocarriers offer a versatile platform for drug delivery, enabling improved drug solubility, controlled release, and targeted delivery to specific tissues or cells. The conjugation of this compound to these nanostructures has been explored to leverage their unique properties for enhanced therapeutic outcomes.
Solid Lipid Nanoparticles (SLNs) Conjugates
Solid lipid nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room and body temperature. They are a promising drug delivery system due to their biocompatibility and ability to encapsulate both lipophilic and hydrophilic drugs. researchgate.netunito.it
Dexamethasone-loaded SLNs have been developed for various applications, including pulmonary delivery. In one study, dexamethasone palmitate-loaded SLNs (DXMS-Pal-SLNs) were prepared using an emulsion-evaporation technique. nih.gov These nanoparticles had a mean hydrodynamic diameter in the range of 183–196 nm and a polydispersity index of 0.2, indicating a relatively uniform size distribution. nih.gov The incorporation of dipalmitoylphosphatidylglycerol (DPPG) on the nanoparticle surface resulted in a high negative zeta potential (between -45.5 mV and -47.9 mV), which contributed to their good colloidal stability. nih.gov In a model of pulmonary inflammation, treatment with these SLNs by intratracheal injection significantly reduced the levels of pro-inflammatory cytokines TNF-α and IL-6. nih.gov
Multi-Walled Carbon Nanotubes (MWCNTs) Conjugates
Multi-walled carbon nanotubes (MWCNTs) are cylindrical nanostructures composed of multiple layers of graphene sheets. Their large surface area and unique physicochemical properties make them attractive candidates for drug delivery applications. mdpi.com
Dexamethasone has been conjugated to the surface of MWCNTs to create a delivery system for other therapeutic agents. In one study, dexamethasone-conjugated MWCNTs (DEX-MWCNTs) were developed for the controlled delivery of doxorubicin (DOX). nih.govdeepdyve.com The conjugation was achieved through the sequential functionalization of the MWCNTs. nih.govdeepdyve.com The resulting DEX-MWCNTs demonstrated a high entrapment efficiency for DOX, reaching up to 92.6 ± 0.5%. nih.govdeepdyve.com In vitro release studies showed a pH-dependent release of DOX, with a faster initial release followed by a sustained release for up to 200 hours. nih.govdeepdyve.com Furthermore, the DOX-loaded DEX-MWCNTs were found to be more cytotoxic to A-549 lung epithelial cancer cells compared to free DOX, while also being less hemolytic. nih.govdeepdyve.com
pH-Sensitive and Redox-Sensitive Systems for Controlled Release
Environmentally responsive drug delivery systems are designed to release their payload in response to specific physiological cues, such as changes in pH or redox potential, which are often characteristic of pathological tissues like tumors or sites of inflammation.
pH-Sensitive Systems:
The acidic microenvironment of tumors and inflamed tissues provides a trigger for the targeted release of therapeutic agents. Drug delivery systems incorporating Dexamethasone have been developed to exploit this pH differential. For instance, polymer-drug conjugates have been synthesized to release dexamethasone derivatives more rapidly at acidic pH levels (pH 5.0 and 6.3) compared to the physiological pH of 7.4. nih.gov In one study, approximately 80% of a dexamethasone derivative was released within 6 hours at pH 5.0, while less than 16% was released at pH 7.4 over the same period. nih.gov This pH-dependent release is achieved by incorporating pH-sensitive bonds, such as hydrazones, into the delivery system. nih.gov
Another approach involves the use of laponite nanoplates to encapsulate dexamethasone. These systems have demonstrated a high loading efficiency of 95.10±0.80% and exhibit pH-dependent release, with a faster release rate in acidic conditions (pH 5.4) than at physiological pH. nih.gov Such platforms offer a promising strategy for the controlled release of dexamethasone in specific acidic environments. nih.gov
Redox-Sensitive Systems:
The intracellular environment is characterized by a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space. This redox potential gradient can be harnessed for targeted drug release. Systems have been designed with disulfide bonds that are stable in the bloodstream but are cleaved in the presence of intracellular GSH, leading to the release of the encapsulated drug. A pH and reduction-responsive micelle system, for example, was developed for the delivery of doxorubicin, where disulfide bond breakage under the influence of intracellular glutathione contributed to the rapid release of the drug. nih.govacs.org While this specific study did not use dexamethasone as the therapeutic agent, the principle is applicable to the design of redox-sensitive carriers for this compound.
| Delivery System Type | Stimulus | Release Mechanism | Key Findings |
| Polymer-drug conjugate | Acidic pH | Hydrolysis of pH-sensitive hydrazone bond | ~80% release at pH 5.0 in 6 hours nih.gov |
| Laponite nanoplates | Acidic pH | pH-dependent desorption | Faster release at pH 5.4 than at physiological pH nih.gov |
| Functionalized micelles | Acidic pH and high glutathione | Charge reversal and disulfide bond breakage | Rapid release of payload in tumor microenvironment nih.govacs.org |
Strategies for Targeted Delivery
Active targeting strategies aim to enhance the accumulation of drug carriers at the desired site by decorating their surface with ligands that bind to specific receptors overexpressed on target cells.
Folate-Modified Targeted Gene Delivery
Folate receptors are frequently overexpressed on the surface of various cancer cells, making folic acid (folate) an attractive ligand for targeted drug delivery. tandfonline.comtandfonline.com Folate-modified carriers can facilitate the internalization of therapeutic agents into tumor cells through receptor-mediated endocytosis. tandfonline.comtandfonline.com
In the context of gene delivery, folate-modified solid lipid nanoparticles (SLNs) containing a dexamethasone-conjugated lipid have been developed. tandfonline.comtandfonline.comnih.gov These nanoparticles, referred to as Fa-SLNs, have demonstrated significantly higher transfection efficiency compared to non-modified SLNs. tandfonline.comtandfonline.com
| Carrier System | Modification | Particle Size | Gene Loading Quantity | In Vivo Transfection Efficiency |
| Fa-SLNs/pEGFP | Folate-PEG-PE | 258 nm | 90% | 40% tandfonline.comtandfonline.com |
| Non-modified SLNs/pEGFP | None | - | - | 24% tandfonline.comtandfonline.com |
| Vectors without Dexamethasone | Folate-PEG-PE | - | - | 30% tandfonline.comtandfonline.com |
These results underscore the dual advantage of using folate for cell targeting and dexamethasone for enhancing nuclear uptake of the genetic material. tandfonline.comtandfonline.com
Transferrin-PEG-PE Modified Carriers for Tumor Targeting
The transferrin receptor is another attractive target for cancer therapy due to its increased expression on malignant cells to meet their high iron demand. Transferrin (Tf), an iron-binding glycoprotein, can be used as a ligand to deliver drugs and genes to tumor cells. nih.gov
Solid lipid nanoparticles have been modified with Transferrin-polyethylene glycol-phosphatidylethanolamine (Tf-PEG-PE) to create a tumor-targeted gene delivery system. nih.govdovepress.com These Tf-modified SLNs, which also incorporate a dexamethasone-conjugated lipid, have shown enhanced transfection efficiency both in vitro and in vivo. nih.govsemanticscholar.org
| Carrier System | Modification | Particle Size | Gene Loading Quantity |
| Tf-SLNs/pEGFP | Transferrin-PEG-PE | 222 nm | 90% nih.govsemanticscholar.org |
The study concluded that transferrin acts as an effective targeting ligand, improving the cellular uptake of the nanoparticles, while dexamethasone facilitates the nuclear delivery of the genetic payload. nih.govsemanticscholar.org
Dexamethasone as an Active Targeting Ligand
Beyond its therapeutic action, dexamethasone itself can function as an active targeting ligand. tandfonline.comtandfonline.com Dexamethasone is a glucocorticoid receptor agonist, and these receptors are present in the cytoplasm of cells. guidetopharmacology.org Upon binding to its receptor, the complex translocates to the nucleus, a mechanism that can be exploited to enhance the nuclear uptake of drug and gene delivery systems.
In the previously mentioned studies on folate- and transferrin-modified SLNs, the inclusion of a dexamethasone-conjugated lipid was crucial for improving transfection efficiency. tandfonline.comtandfonline.comnih.gov The results indicated that dexamethasone played a role in the nuclear localization of the genetic material, thereby acting as a nuclear targeting ligand. tandfonline.comtandfonline.comnih.govsemanticscholar.org This dual functionality of dexamethasone as both a therapeutic agent and a targeting moiety makes it a valuable component in the design of advanced drug delivery systems.
Pharmacokinetic and Biotransformation Research on Dexamethasone 21 Methanesulfonate
In vitro Release Profiles (e.g., pH-Dependent Release)
The in vitro release of dexamethasone (B1670325) from various conjugate and nanoparticle formulations often exhibits pH-dependent characteristics, a feature designed to enhance drug delivery to specific physiological environments, such as inflamed tissues, which are typically more acidic than healthy tissues. nih.govnih.gov
Research on hyaluronic acid-dexamethasone (HA-DEX) conjugates, connected by ester linkages, demonstrates this pH sensitivity. nih.gov In conditions mimicking an acidic inflammatory site (pH 5.2), approximately 80–90% of dexamethasone was released over 35 days. nih.gov In contrast, at a neutral physiological pH of 7.4, the release was significantly lower, with 50–60% of the drug liberated over the same period. nih.gov This sustained and stimulus-responsive release profile highlights the potential for targeted glucocorticoid delivery. nih.gov
Similarly, polymer-drug conjugates using a pH-sensitive hydrazone bond to link dexamethasone to an N-(2-hydroxypropyl) methacrylamide) (HPMA) copolymer carrier also showed accelerated release in acidic conditions. nih.gov At a pH of 5.0, modeling the intracellular environment of lysosomes, 80% of the drug derivative was released within 6 hours. nih.gov The release was considerably slower at the physiological pH of 7.4, confirming the pH-responsive nature of the bond. nih.gov
Studies on other nanoparticle systems have shown comparable results. One study observed that tamoxifen-loaded polymeric nanoparticles released the drug more rapidly at acidic pH (5.0 and 6.0) compared to neutral pH (7.4). researchgate.net This general principle of pH-dependent release is a key strategy in developing targeted drug delivery systems for compounds like dexamethasone. nih.govnih.gov
Table 1: pH-Dependent In Vitro Release of Dexamethasone from Various Formulations
In vivo Pharmacokinetic Studies of Conjugates
In vivo studies of dexamethasone conjugates are designed to understand how linking dexamethasone to a carrier molecule alters its absorption, distribution, metabolism, and excretion (ADME) profile compared to the free drug. These studies provide critical data on parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life.
One study investigated the pharmacokinetics of a dexamethasone conjugate intended for localized treatment of joint inflammation. nih.gov The research utilized an N-(2-hydroxypropyl) methacrylamide) (HPMA) copolymer linked to dexamethasone. In a murine model of adjuvant-induced arthritis, the polymer conjugate demonstrated superior anti-inflammatory efficacy compared to free dexamethasone, with repeated applications leading to a reduction in inflammation severity by over 90%, compared to 40% for the free drug. nih.gov This enhanced effect is attributed to the accumulation of the polymer conjugate in the inflamed joint tissues, a key feature of passive targeting in nanomedicine. nih.gov
Physiologically based pharmacokinetic (PBPK) models in rats have shown that free dexamethasone distributes extensively into the liver, while its concentration in the brain is limited, likely due to the action of efflux transporters like P-glycoprotein. nih.gov Such models are essential for predicting how the pharmacokinetic profiles of conjugates might differ and for translating findings from animal models to human applications. nih.govnih.gov
Pharmacokinetic parameters can vary significantly across species. nih.govmadbarn.comugent.be However, the fundamental goal of conjugation is often to alter these parameters favorably, for instance, to prolong the drug's presence in the body or target it to specific tissues, as demonstrated by the enhanced efficacy in the arthritis model. nih.gov
Table 2: In Vivo Pharmacokinetic and Efficacy Findings for Dexamethasone Conjugates
Biotransformation Pathways Relevant to Dexamethasone
Dexamethasone undergoes extensive metabolism, primarily in the liver. researchgate.netnih.gov The main metabolic pathway is hydroxylation, catalyzed by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform. researchgate.netclinpgx.org
The primary metabolites formed through this process are 6α-hydroxydexamethasone and 6β-hydroxydexamethasone. researchgate.net CYP3A4 is responsible for both of these 6-hydroxylation reactions. researchgate.net In addition to hydroxylation, dexamethasone can undergo side-chain cleavage to form other metabolites. researchgate.netnih.gov
Another biotransformation pathway involves the reversible metabolism of dexamethasone to 11-dehydrodexamethasone, a reaction mediated by the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2. drugbank.com The resulting metabolite can be converted back to the active dexamethasone form. drugbank.com
The metabolic clearance of dexamethasone can be affected by liver function, with a reduced clearance rate and prolonged plasma half-life observed in patients with liver disease. nih.govencyclopedia.pub Less than 10% of the drug is excreted unchanged in the urine, with the majority being eliminated as metabolites in the urine and bile. nih.govencyclopedia.pub The relatively simple metabolic profile of dexamethasone has led to suggestions that it could be a useful in vivo probe for assessing CYP3A4 activity. researchgate.net
Table 3: Major Biotransformation Pathways of Dexamethasone
Advanced Analytical Methods for Dexamethasone 21 Methanesulfonate and Its Conjugates
Chromatographic Techniques for Purity and Content Analysis
Chromatographic methods are fundamental for separating and quantifying dexamethasone (B1670325) 21-methanesulfonate and related substances, ensuring the purity and accurate content of the active pharmaceutical ingredient.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dexamethasone and its derivatives. edu.krd Reversed-phase HPLC (RP-HPLC) is frequently employed, offering high sensitivity and selectivity for separating the parent drug from its prodrugs, impurities, and degradation products. edu.krdsepscience.com
Several HPLC methods have been developed and validated for the determination of dexamethasone and its related compounds in various matrices. edu.krdnih.gov These methods often utilize C18 columns and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile. scielo.org.zascielo.br Detection is typically performed using a UV detector at a wavelength around 240 nm or 254 nm. sepscience.comscielo.org.za
Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to achieve optimal separation of a wide range of compounds with different polarities. sepscience.com Isocratic methods, which use a constant mobile phase composition, are also utilized for simpler separations. scielo.org.za The choice between gradient and isocratic elution depends on the complexity of the sample matrix and the number of components to be separated.
Validation of HPLC methods in accordance with guidelines from the International Council for Harmonisation (ICH) ensures their linearity, precision, accuracy, and robustness. edu.krdscielo.br For instance, a validated HPLC method for dexamethasone acetate (B1210297) demonstrated linearity over a concentration range of 2.0-30.0 µg/mL with a relative standard deviation (RSD) of less than 3%, indicating good precision. scielo.br
A key aspect of HPLC analysis is the determination of impurities. The limit of quantitation (LOQ) for dexamethasone impurities can be as low as 0.05% in the drug substance and 0.1% for degradation products in formulated products, highlighting the sensitivity of the technique. edu.krd
Interactive Table: HPLC Methods for Dexamethasone and its Derivatives
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Titan™ C18 UHPLC (10 cm x 2.1 mm, 1.9 µm) sepscience.com | Zorbax Eclipse XDB C8 edu.krd | Lichrospher 100 RP-18 (250 mm x 4 mm, 5 µm) scielo.br |
| Mobile Phase | Acetonitrile and monobasic potassium phosphate solution (pH 3.0) sepscience.com | Gradient elution edu.krd | Methanol:water (65:35 v/v) scielo.br |
| Detection | UV at 240 nm sepscience.com | UV at 239 nm edu.krd | UV-Vis at 239 nm scielo.br |
| Flow Rate | Not specified | Not specified | 1.0 mL/min scielo.br |
| Application | Dexamethasone assay and impurity profiling sepscience.com | Determination of dexamethasone related substances on drug-eluting stents edu.krd | Quantification of dexamethasone acetate in microemulsions scielo.br |
Spectroscopic Characterization
Spectroscopic techniques are vital for elucidating the molecular structure and confirming the identity of dexamethasone 21-methanesulfonate.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning), provides detailed information about the structure and dynamics of dexamethasone at an atomic level. rsc.orgnih.gov It allows for the determination of isotropic chemical shifts of different carbon atoms within the molecule. nih.gov ¹H and ¹⁹F NMR spectroscopy are also valuable for studying the penetration and metabolism of dexamethasone, as they can simultaneously detect both the drug and its metabolites. researchgate.net
Infrared (IR) spectroscopy, often in the form of Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule. bau.edu.trresearchgate.net The IR spectrum of dexamethasone acetate, a related compound, shows characteristic absorption bands corresponding to its various functional groups. nist.gov These spectroscopic methods are crucial for confirming the successful synthesis of dexamethasone conjugates and for characterizing their structure. researchgate.net
Microscopic Techniques for Nanocarrier Characterization (e.g., TEM, Dynamic Light Scattering)
When this compound is incorporated into nanocarriers for targeted drug delivery, microscopic techniques are essential for characterizing the morphology and size distribution of these nanoparticles. nih.gov
Transmission Electron Microscopy (TEM) provides high-resolution images of nanoparticles, revealing their shape and size. nih.govrsc.org For instance, TEM has been used to confirm the spherical shape and homogeneity of dexamethasone palmitate-loaded PLGA-PEG nanoparticles. nih.gov
Dynamic Light Scattering (DLS) is another widely used technique for determining the size distribution and polydispersity index (PDI) of nanoparticles in a suspension. rsc.orgnih.gov A low PDI value, typically around 0.1, indicates a homogenous formulation of nanoparticles. nih.gov It is important to note that DLS measures the hydrodynamic diameter of the particles, which can sometimes differ from the size measured by TEM. rsc.orgresearchgate.net Therefore, using both techniques provides a more comprehensive characterization of the nanoparticles. rsc.org
Zeta Potential and Particle Size Determination for Nanoformulations
Particle Size is a critical parameter for nanocarriers, as it affects their ability to permeate biological barriers and their accumulation in target tissues. nih.govrsc.org For intravenous administration, a particle size in the range of 100-200 nm is often preferred. nih.gov DLS is the primary technique for measuring the average particle size and size distribution of nanoformulations. nih.govnih.gov
Zeta Potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. scispace.com It is a key indicator of the stability of a colloidal dispersion. Nanoparticles with a sufficiently high positive or negative zeta potential will repel each other, preventing aggregation. researchgate.net For example, PLGA-PEG nanoparticles loaded with a dexamethasone prodrug exhibited a negative zeta potential of -25 to -28 mV, indicating a stable formulation. nih.gov Zeta potential is typically measured using a Zetasizer, which determines the electrophoretic mobility of the particles. nih.gov
Interactive Table: Characterization of Dexamethasone Nanoformulations
| Nanoformulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Measurement Technique(s) | Reference |
|---|---|---|---|---|---|
| Dexamethasone Palmitate-loaded PLGA-PEG NPs | ~150 | ~0.1 | -25 to -28 | DLS, TEM | nih.gov |
| Dexamethasone-loaded Leukosomes | ~150 | 0.05 | -20 | DLS | nih.gov |
| Dexamethasone-loaded Liposome–Microemulsion (LME) | ~60 | < 0.2 | Not specified | Not specified | nih.gov |
| Dexamethasone-loaded Nanostructured Lipid Carriers (NLCs) | Not specified | Not specified | Not specified | DLS | nih.gov |
Computational Chemistry and Structure Activity Relationship Studies of Dexamethasone 21 Methanesulfonate
Molecular Modeling and Simulation of Receptor Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between a ligand, like Dexamethasone (B1670325) 21-methanesulfonate, and its biological target, the glucocorticoid receptor (GR). nih.gov These in silico techniques provide atomic-level insights into the binding process, conformational changes, and the stability of the ligand-receptor complex. nih.govnih.gov
Molecular dynamics simulations of the glucocorticoid receptor's ligand-binding domain (LBD) have revealed that the binding of an agonist, such as the parent compound dexamethasone, induces a stable conformation. acs.org This stability is crucial for the receptor's subsequent actions on gene expression. Specifically, the binding of dexamethasone privileges a limited number of poses for helix H12 of the receptor, a critical region for the receptor's function. acs.org This contrasts with antagonists, which tend to allow for greater flexibility in this region. acs.org The integrity of the dexamethasone-GR complex is maintained by strong hydrogen bonds and van der Waals forces between the steroid and key amino acid residues within the receptor's binding pocket. nih.gov
While direct molecular modeling studies on Dexamethasone 21-methanesulfonate are not as prevalent as those for dexamethasone, the foundational interactions are dictated by the core steroid structure. Computational studies comparing various corticosteroids have elucidated their binding affinities with the GR. tandfonline.com These simulations help quantify the energetic favorability of the binding, providing a basis for understanding the initial, non-covalent recognition step that precedes the covalent modification by this compound.
| Corticosteroid | Binding Energy (kcal/mol) with GR (1M2Z) | Reference |
|---|---|---|
| Dexamethasone | -10.47 | tandfonline.com |
| Hydrocortisone | -9.83 | tandfonline.com |
| Prednisolone (B192156) | -9.78 | tandfonline.com |
Stereochemical and Energetic Considerations in Glucocorticoid Activity
The biological activity of glucocorticoids is intrinsically linked to their three-dimensional structure (stereochemistry) and the energetics of their interaction with the glucocorticoid receptor. The specific spatial arrangement of the steroid's rings, functional groups, and side chains dictates how well it fits into the receptor's ligand-binding pocket, influencing its binding affinity and efficacy.
Stereochemistry is known to be a critical factor in the activity of both steroidal and non-steroidal glucocorticoid receptor agonists. nih.gov For dexamethasone, key stereochemical features like the 9α-fluoro and 16α-methyl groups are crucial for its high potency. These modifications enhance its metabolic stability and receptor affinity compared to the natural glucocorticoid, cortisol. The precise orientation of hydroxyl groups and other substituents determines the potential for forming specific hydrogen bonds and other non-covalent interactions within the receptor, which is an energetically favorable process that drives binding. nih.gov
This compound introduces a unique energetic consideration due to its ability to form a covalent bond with the receptor. nih.govpnas.org Unlike the reversible, non-covalent binding of dexamethasone, the methanesulfonate (B1217627) group at the C-21 position acts as a reactive electrophile. This group forms a stable, covalent linkage with a nucleophilic amino acid residue within the binding site, identified as a specific cysteine. This covalent bond formation represents a deep energetic minimum, effectively locking the ligand into the receptor and leading to an irreversible or very slowly reversible interaction. nih.govnih.gov This covalent binding mechanism is the foundation of its action as an affinity label, a tool used to identify and characterize the receptor. nih.govnih.govuky.edu
Structure-Activity Relationships in Derivatization for Enhanced Biological Activity and Delivery
The modification of a parent drug molecule, or derivatization, is a fundamental strategy in medicinal chemistry to alter its properties, such as biological activity, selectivity, and delivery. This compound is a classic example of how derivatization can profoundly change a drug's mechanism of action.
The key structure-activity relationship (SAR) for this compound lies in the conversion of the C-21 hydroxyl group of dexamethasone into a methanesulfonate (mesylate) ester. This single chemical modification transforms dexamethasone from a potent, reversible agonist into an affinity label that acts as a long-term, apparently irreversible antagonist or partial agonist. nih.govnih.gov
The methanesulfonate group is an excellent leaving group, making the C-21 position susceptible to nucleophilic attack by a residue within the receptor's binding pocket. This targeted reactivity is the basis of its function. Studies have shown that this compound (Dex-Mes) is highly effective at covalently labeling the glucocorticoid receptor, with some studies achieving nearly 100% labeling efficiency in intact cells. nih.govnih.gov This covalent modification is believed to be directly responsible for its antagonist activity, as the receptor-ligand complex, once formed, may be unable to adopt the specific conformation required for full gene activation. nih.gov Although it is a potent tool for receptor labeling, its initial binding affinity is lower than that of the parent dexamethasone. However, its efficacy is derived from the stability of the subsequent covalent bond. nih.gov
This derivatization highlights a critical SAR principle: small modifications to a pharmacophore can switch the pharmacological outcome from reversible activation to irreversible inhibition, providing valuable tools for biochemical research and potentially new therapeutic approaches.
| Property | Dexamethasone | This compound |
|---|---|---|
| Binding Type | Non-covalent | Covalent (Affinity Label) nih.govpnas.org |
| Reversibility | Reversible | Irreversible / Slowly Reversible nih.govnih.gov |
| Primary Mechanism | Agonist; binds and activates the receptor | Antagonist / Partial Agonist; covalently binds and inhibits receptor function nih.govnih.gov |
| Key Functional Group | C-21 Hydroxyl (-OH) | C-21 Methanesulfonate (-OSO₂CH₃) nih.gov |
Q & A
Q. What are the recommended methods for synthesizing and characterizing Dexamethasone 21-methanesulfonate?
this compound is synthesized by esterifying the 21-hydroxyl group of dexamethasone with methanesulfonic acid. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm esterification via shifts in the 21-position proton signals.
- High-Performance Liquid Chromatography (HPLC) : Use ion-pair chromatography with sodium 1-hexanesulfonate (as described in pharmacopeial methods) to assess purity .
- Mass Spectrometry (MS) : Validate molecular weight using the InChI key and structural data provided in chemical databases .
Structural analogs like Prednisolone 21-methanesulfonate (CAS 35410-28-7) can serve as reference standards for comparative analysis .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Affinity Chromatography : Use columns with this compound linked to Cl-Sepharose via disulfide bonds to isolate receptor-bound forms .
- Ion-Exchange Chromatography : Separate isoforms using DEAE-cellulose with NH4Cl gradients (e.g., 0.13 M and 0.23 M elution buffers) to resolve cytosolic and nuclear receptor fractions .
- Immunoassays : Employ antibodies raised against 45,000-Mr and 90,000-Mr proteins to quantify receptor-binding activity, noting cross-reactivity between these isoforms .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear gloves, eye protection, and lab coats to avoid dermal/ocular exposure .
- Storage : Store in locked cabinets under controlled temperature to prevent degradation .
- Waste Disposal : Follow local regulations for organic sulfonate disposal, as specified in OSHA HCS guidelines .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction of this compound with glucocorticoid receptors?
- Receptor Purification : Use affinity chromatography with this compound-conjugated Sepharose to isolate cytosolic (45,000-Mr, 72,000-Mr, 90,000-Mr) and nuclear (72,000-Mr) receptor isoforms .
- Cross-Reactivity Mitigation : Validate antibody specificity via immunoaffinity chromatography to distinguish between 45,000-Mr and 90,000-Mr isoforms, which exhibit mutual cross-reactivity .
- Degradation Monitoring : Track nuclear degradation products (36,000-Mr and 38,000-Mr polypeptides) to assess receptor stability post-translocation .
Q. How should researchers address contradictions in data arising from antibody cross-reactivity in receptor studies?
- Multi-Step Validation : Combine DEAE-cellulose chromatography with immunoaffinity purification to isolate target receptors.
- Negative Controls : Include liver cytosol receptors (e.g., from rat liver) to test antibody specificity and rule out non-specific binding .
- Quantitative Western Blotting : Use densitometry to differentiate between isoforms and quantify degradation artifacts .
Q. What methodological frameworks are effective for resolving conflicting findings in studies on dexamethasone derivatives?
- Systematic Reviews : Apply COSMOS-E guidelines to integrate heterogeneous data (e.g., case-control vs. cohort studies) and assess dose-response relationships .
- Scoping Studies : Map literature gaps (e.g., receptor degradation pathways) using Arksey and O’Malley’s framework to prioritize future experiments .
- Meta-Analysis : Use fixed-effect models to reconcile variations in receptor molecular weights reported across studies .
Q. How can researchers compare the stability and activity of this compound with structural analogs like phosphate esters?
- Comparative Chromatography : Analyze retention times of dexamethasone 21-phosphate and 21-methanesulfonate under identical ion-pair conditions (e.g., sodium 1-decanesulfonate mobile phase) .
- Receptor Binding Assays : Measure dissociation constants (Kd) using radiolabeled analogs to evaluate affinity differences .
- Accelerated Stability Testing : Expose analogs to varying pH and temperature conditions, monitoring degradation via HPLC .
Q. What strategies ensure methodological rigor in reporting this compound usage in preclinical studies?
- Detailed Chemical Documentation : Specify purity (≥99%), batch numbers, and storage conditions per ICMJE standards .
- Negative Control Groups : Include cohorts treated with non-esterified dexamethasone to isolate the methanesulfonate’s effects .
- Transparency in Data : Report raw data in appendices and highlight instrument calibration protocols (e.g., HPLC column specifications) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
